molecular formula C26H25N3O4 B2614333 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 932358-65-1

2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No.: B2614333
CAS No.: 932358-65-1
M. Wt: 443.503
InChI Key: NNEHANHDWYEIHT-UHFFFAOYSA-N
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Description

2-(7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, an amine, and the quinoline derivative.

    Acetamide Formation: The final step involves the acylation of the aminomethylated quinoline with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

The quinoline core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

Given its structural similarity to known bioactive molecules, this compound could be explored for its pharmacological properties. It may act as a lead compound in drug discovery programs targeting various diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and aminomethyl groups could facilitate binding to biological targets, while the quinoline core could intercalate with DNA or inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimicrobial and anticancer properties.

    Methoxy-substituted aromatics: Often exhibit enhanced solubility and bioavailability.

    Phenylacetamide derivatives: Commonly found in pharmaceuticals with various therapeutic effects.

Uniqueness

What sets 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide apart is the combination of these functional groups in a single molecule, potentially offering a unique profile of biological activity and chemical reactivity. This makes it a promising candidate for further research and development in multiple fields.

Properties

IUPAC Name

2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-32-22-12-9-20(10-13-22)27-16-19-14-18-8-11-23(33-2)15-24(18)29(26(19)31)17-25(30)28-21-6-4-3-5-7-21/h3-15,27H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHANHDWYEIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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